molecular formula C27H52O5 B053383 1,3-Dilaurin CAS No. 539-93-5

1,3-Dilaurin

Cat. No.: B053383
CAS No.: 539-93-5
M. Wt: 456.7 g/mol
InChI Key: KUVAEMGNHJQSMH-UHFFFAOYSA-N
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Description

1,3-Dilauroyl-glycerol is a diacylglycerol that contains lauric acid at the sn-1 and sn-3 positions. It has been found in palm-based diacylglycerol oils produced from palm stearin, palm mid fraction, palm oil, and palm olein.
DG(12:0/0:0/12:0), also known as diacylglycerol or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(12:0/0:0/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(12:0/0:0/12:0) is primarily located in the membrane (predicted from logP).

Mechanism of Action

Alpha,Alpha’-Dilaurin, also known as 1,3-Dilauroylglycerol or 1,3-Dilaurin, is a chemical compound with the molecular formula C27H52O5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is suggested to be a possible antimicrobial agent against gram-positive organisms .

Mode of Action

It is suggested that it interacts with its targets, possibly microbial cell membranes, leading to their disruption and subsequent antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical processes in microbial cells, leading to their death .

Pharmacokinetics

Its solubility in acetonitrile and chloroform suggests that it may be absorbed and distributed in the body following oral or dermal administration

Result of Action

The molecular and cellular effects of Alpha,Alpha’-Dilaurin’s action are likely related to its potential antimicrobial activity. It may disrupt the integrity of microbial cell membranes, leading to cell death . .

Action Environment

The action, efficacy, and stability of Alpha,Alpha’-Dilaurin may be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of other substances, pH, temperature, and the specific strain of microorganism. Its stability may be affected by storage conditions, with a recommended storage temperature of -20°C .

Properties

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVAEMGNHJQSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060237
Record name Glyceryl 1,3-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(12:0/0:0/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

539-93-5
Record name 1,3-Dilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,3-dilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyceryl 1,3-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropane-1,3-diyl dilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1,3-DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29X1BO64V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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